molecular formula C9H7BrO3 B1341046 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 860003-88-9

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B1341046
CAS No.: 860003-88-9
M. Wt: 243.05 g/mol
InChI Key: HRSYWPMGIIAQIW-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYWPMGIIAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586236
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860003-88-9
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80586236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the NMR Characterization of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including acting as antagonists for dopamine D3 and D4 receptors.[1] The precise substitution pattern on the aromatic portion of the benzodioxane ring is critical for modulating pharmacological activity and selectivity. Consequently, unambiguous structural characterization is a cornerstone of any research and development effort involving these molecules.

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a key synthetic intermediate, providing a versatile platform for further chemical elaboration. The presence of the bromine atom and the aldehyde group offers two distinct points for chemical modification, making it a valuable building block. However, its synthesis can potentially lead to isomeric impurities, necessitating a robust and definitive method for structural verification.

This guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) characterization of this compound. We will delve into not only the expected spectral data from one-dimensional (¹H and ¹³C) NMR but also explain the causal logic for employing advanced two-dimensional (2D) NMR techniques to ensure absolute structural and isomeric purity.

Molecular Structure and Symmetry Analysis

A foundational step in interpreting any NMR spectrum is to analyze the molecule's structure and symmetry. This allows us to predict the number of chemically distinct, or non-equivalent, nuclei, which corresponds to the number of signals we expect to see.

Caption: Molecular Structure with Atom Numbering.

  • Proton (¹H) NMR: The molecule lacks any plane of symmetry that would render protons equivalent. Therefore, we anticipate signals for each unique proton:

    • One aldehyde proton (-CHO).

    • Two aromatic protons (at C5 and C7).

    • Two diastereotopic protons on C2 and two on C3 of the dioxine ring, which often appear as a complex multiplet but can sometimes be resolved. For simplicity, we'll consider them as two distinct methylene groups. In total, we expect 5 distinct sets of signals .

  • Carbon (¹³C) NMR: Similarly, each carbon atom is in a unique chemical environment. The molecule has 9 carbon atoms in total.

    • One carbonyl carbon (-CHO).

    • Six aromatic carbons (four CH and two quaternary, C4a and C8a).

    • Two aliphatic carbons in the dioxine ring (C2 and C3). We expect to observe 9 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to yield high-quality, unambiguous data. The choice of solvent and experiments is critical for resolving all signals and enabling definitive assignments.

1. Sample Preparation:

  • Analyte: Weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative if solubility is an issue.

  • Procedure: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: The use of tetramethylsilane (TMS) is standard, typically added by the solvent manufacturer. Its signal is defined as 0.00 ppm and is used to reference all other chemical shifts.[2]

2. NMR Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic and dioxine ring protons.

  • Standard Experiments:

    • ¹H NMR: A standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: A standard proton-decoupled experiment (e.g., using a zgpg pulse sequence). A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the substitution pattern.

cluster_workflow NMR Characterization Workflow A 1. Sample Preparation (10-15 mg in CDCl₃) B 2. Acquire 1D Spectra (¹H and ¹³C) A->B C 3. Initial Assignment (Based on chemical shift & multiplicity) B->C D 4. Acquire 2D Spectra (COSY, HSQC, HMBC) C->D Is structure certain? No F 6. Final Structure Verification (Unambiguous Proof) C->F Yes (rarely) E 5. Refine Assignments (Use correlations to confirm connectivity) D->E E->F

Caption: A robust workflow for NMR characterization.

¹H NMR Spectral Analysis (Predicted)

The following assignments are predicted based on data from the non-brominated analogue, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and established substituent effects.[3] The bromine atom is electron-withdrawing and will deshield nearby protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-9 (-CHO)~9.85Singlet (s)N/AAldehyde protons are highly deshielded and typically appear as singlets unless coupled to another proton.[4]
H-5~7.45Singlet (s) or narrow Doublet (d)J < 2 HzThis proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is meta to H-7, so any coupling will be small.
H-7~7.60Singlet (s) or narrow Doublet (d)J < 2 HzThis proton is ortho to the electron-withdrawing bromine atom, causing a significant downfield shift compared to the unsubstituted analogue.
H-2, H-3 (-OCH₂CH₂O-)~4.30 - 4.40Multiplet (m)-These four protons on the dioxine ring are chemically non-equivalent and couple to each other, typically forming a complex, overlapping multiplet.[5][6]

¹³C NMR Spectral Analysis (Predicted)

Carbon chemical shifts are also influenced by the bromine substituent. The most diagnostic signal is the carbon directly attached to the bromine (C-8), which will be shifted upfield due to the "heavy atom effect."

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-9 (-CHO)~190.5The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield.[2][3]
C-4a~144.0Quaternary carbon adjacent to the dioxine oxygen and ortho to the aldehyde group.
C-8a~145.0Quaternary carbon adjacent to the dioxine oxygen and ortho to the bromine atom.
C-6~131.5Quaternary carbon bearing the aldehyde group.
C-5~118.0Aromatic CH carbon ortho to the aldehyde group.
C-7~125.0Aromatic CH carbon ortho to the bromine atom.
C-8~115.0The carbon directly bonded to bromine is expected to be shifted upfield compared to a typical aromatic CH.
C-2, C-3 (-OCH₂CH₂O-)~64.0 - 65.0These sp³ hybridized carbons attached to oxygen appear in a characteristic region.[3][5]

Unambiguous Assignment with 2D NMR: The Definitive Proof

While 1D NMR provides strong evidence, it cannot, on its own, definitively distinguish the 8-bromo isomer from other potential regioisomers (e.g., the 5-bromo isomer). Two-dimensional NMR, particularly HMBC, is essential for providing irrefutable proof of the substitution pattern.[7]

  • COSY: Will confirm the coupling between the protons on C-2 and C-3 within the dioxine ring. It will also show a very weak correlation, if any, between the two aromatic protons (H-5 and H-7) due to their small meta-coupling.

  • HSQC: Provides a direct link between each proton and the carbon it is attached to, allowing for the straightforward assignment of all protonated carbons (C-5, C-7, C-2, C-3).

  • HMBC: The Key to Connectivity: The HMBC spectrum reveals correlations over two and three bonds and is the ultimate tool for piecing the molecular puzzle together. The following key correlations would confirm the structure of This compound :

Caption: Predicted ³J HMBC correlations confirming the substituent positions.

  • Aldehyde Proton (H-9): This proton should show a three-bond correlation (³J) to C-5 and C-7, confirming its position at C-6.

  • Aromatic Proton H-5: Will show a crucial ³J correlation to the quaternary carbon C-4a and a two-bond (²J) correlation to C-6.

  • Aromatic Proton H-7: This is the most diagnostic proton. It will show a ³J correlation to the quaternary carbon C-8a and a two-bond (²J) correlation to the bromine-bearing carbon, C-8.

  • Dioxine Protons (H-2): At least one of the protons on C-2 will show a key ³J correlation to the quaternary carbon C-8a, firmly linking the dioxine ring to the aromatic system at that specific position.

The combination of these correlations, particularly the link from H-7 to C-8a and C-8, and the link from H-2 to C-8a, provides unequivocal evidence that the bromine atom is at position C-8.

Conclusion

The structural characterization of this compound requires a multi-faceted NMR approach that moves beyond simple 1D spectral interpretation. While ¹H and ¹³C NMR provide the initial data and are excellent for routine purity checks, they are insufficient for absolute structural proof in the context of potential regioisomers. The strategic application of 2D NMR experiments, most notably HMBC, is non-negotiable for any research or development program relying on this valuable synthetic intermediate. By following the integrated workflow of prediction, 1D analysis, and 2D verification, researchers can ensure the highest level of scientific integrity and confidence in their results.

References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Al-Salami, M. H. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy, 11(11), 1704-1713. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 2, 2026, from [Link]

  • Brown, J. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved February 2, 2026, from [Link]

  • Brown, J. (n.d.). C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • Capriati, V., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)prop-2-en-1-one. Retrieved February 2, 2026, from [Link]

Sources

Structural Elucidation & NMR Characterization: 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and 1H NMR characterization of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde . It is designed for medicinal chemists and structural biologists requiring a definitive reference for validating this specific pharmacophore intermediate.

Executive Summary & Structural Context

Compound: this compound CAS: 860003-88-9 Molecular Formula: C


H

BrO

Role: A critical intermediate in the synthesis of 5-HT

receptor ligands and other CNS-active agents.

The 1H NMR spectrum of this molecule is defined by three distinct zones: the highly deshielded aldehyde proton, the meta-coupled aromatic system (induced by the 6,8-substitution pattern), and the ethylene bridge protons which exhibit complex splitting due to the loss of symmetry caused by the bromine atom.

Theoretical & Predicted Spectral Assignment

As a tetrasubstituted benzene derivative, the interpretation relies on analyzing the remaining protons (H5 and H7) and the specific electronic effects of the bromine substituent on the 1,4-benzodioxan scaffold.

Chemical Shift Data Table

Note: Values are derived from substituent chemical shift increment analysis (SCS) applied to the experimentally verified parent compound, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
CHO 9.78 - 9.85 Singlet (s)1H-Aldehyde proton; highly deshielded by carbonyl anisotropy.
Ar-H (H7) 7.55 - 7.65 Doublet (d)1H

Hz
Most Deshielded Ar-H. Located between the aldehyde (EWG) and Bromine. Br exerts a deshielding effect (+0.18 ppm) at the ortho position.
Ar-H (H5) 7.35 - 7.45 Doublet (d)1H

Hz
Ortho to aldehyde; para to Bromine. Less affected by Br than H7.
OCH

(C2)
4.35 - 4.42 Multiplet (m)2H-Deshielded by oxygen; complex AA'BB' or distinct triplets due to asymmetry.
OCH

(C3)
4.25 - 4.35 Multiplet (m)2H-Adjacent to O4; slightly more shielded than C2 due to distance from Br/CHO electronic pull.
Mechanistic Analysis of Shifts
  • The "Meta" Signature: Unlike the parent molecule (which has an ABX aromatic system), the introduction of Bromine at position 8 removes the H8 proton. This leaves H5 and H7 in a 1,3-relationship (meta). Consequently, the large ortho coupling (

    
     Hz) disappears, replaced by a sharp meta coupling (
    
    
    
    Hz).
  • Bromine Deshielding: The bromine atom at C8 is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. In the rigid benzodioxan system, the inductive effect and steric compression typically dominate at the ortho position, shifting H7 downfield relative to the non-brominated precursor.

Visualization: Structural Logic & Connectivity

The following diagram illustrates the connectivity and the specific coupling pathways that define the spectrum.

G Mol 8-Br-2,3-dihydro- 1,4-benzodioxine-6-CHO Aldehyde Aldehyde (CHO) ~9.8 ppm (s) Mol->Aldehyde Diagnostic Peak Aromatic Aromatic Ring (Tetrasubstituted) Mol->Aromatic Aliphatic Ethylenedioxy Bridge ~4.3 ppm (m) Mol->Aliphatic H7 H-7 Proton (Ortho to Br & CHO) ~7.60 ppm (d, J=2Hz) Aromatic->H7 Meta Coupling H5 H-5 Proton (Ortho to CHO) ~7.40 ppm (d, J=2Hz) Aromatic->H5 Meta Coupling H7->H5 J ~ 2.0 Hz

Caption: Connectivity map highlighting the diagnostic meta-coupling between H5 and H7, the primary indicator of successful 8-bromination.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data suitable for publication or regulatory filing, follow this standardized workflow.

Solvent Selection
  • Primary Solvent: Chloroform-d (CDCl

    
    ) .
    
    • Reasoning: Provides excellent solubility for benzodioxan derivatives and minimal overlap with the critical aromatic region (7.26 ppm residual peak is distinct from H5/H7).

  • Alternative: DMSO-d

    
     .
    
    • Use Case: If the aldehyde hydrate forms or if solubility is poor. Note that DMSO will shift the aldehyde proton slightly downfield and may absorb water (3.33 ppm), potentially obscuring the ethylenedioxy region.

Preparation Steps
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., residual KBr from synthesis).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1):

      
       seconds (Aldehyde protons relax slowly; insufficient d1 affects integration).
      
    • Scans (ns): 16 to 64 scans.[1]

Troubleshooting & Artifact Identification

Common Impurities
  • Unreacted Starting Material (6-CHO): Look for the presence of a doublet at 6.96 ppm (H8) with a large ortho coupling (

    
     Hz). If seen, bromination is incomplete.
    
  • Regioisomer (5-Bromo or 7-Bromo):

    • If Br is at position 7: You will see para singlets (no coupling) for the aromatic protons.

    • If Br is at position 5: The coupling pattern will change, and the ethylenedioxy region will become extremely asymmetrical.

Diagnostic Logic Flow

Use this logic to validate your spectrum:

Logic Start Start Analysis CheckCHO Is there a singlet at ~9.8 ppm? Start->CheckCHO CheckAr Are there exactly 2 Aromatic Protons? CheckCHO->CheckAr Yes Invalid Re-evaluate Structure (Possible Isomer or Impurity) CheckCHO->Invalid No CheckJ Is the coupling constant (J) ~2.0 Hz? CheckAr->CheckJ Yes CheckAr->Invalid No CheckImp Is there a doublet at ~6.9 ppm (J=8Hz)? CheckJ->CheckImp Yes (Meta Coupling) CheckJ->Invalid No (Ortho/Para) Valid CONFIRMED: 8-Bromo-2,3-dihydro- 1,4-benzodioxine-6-carbaldehyde CheckImp->Valid No Mixture Mixture: Contains Unreacted Material CheckImp->Mixture Yes

Caption: Decision tree for spectral validation. The absence of J=8Hz coupling is the critical "pass" criteria for the 8-bromo substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent chemical shift increments).
  • ChemicalBook. (n.d.). 1,4-Benzodioxan-6-carboxaldehyde NMR Data. Retrieved from (Baseline data for the non-brominated parent compound).

  • Santa Cruz Biotechnology. (n.d.).[2] this compound Product Data. Retrieved from (Confirmation of CAS and commercial availability).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Methodological & Application

Heck reaction protocol for 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heck Coupling Protocol for 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Executive Summary

This guide details the optimized protocol for the Heck-Mizoroki coupling of This compound (referred to herein as Substrate-8Br ). This substrate represents a specific class of "ortho-alkoxy deactivated" aryl halides often utilized in the synthesis of 5-HT receptor ligands and complex pharmacophores.

While aryl bromides are generally competent electrophiles in Palladium-catalyzed cross-couplings, Substrate-8Br presents two distinct challenges:

  • Steric Congestion: The bromine at position 8 is ortho to the 1,4-dioxine ether oxygen, creating significant steric hindrance during the oxidative addition step.

  • Electronic Push-Pull: The C6-aldehyde is electron-withdrawing (activating), while the C1-oxygen is electron-donating (deactivating via resonance), creating a complex electronic profile that requires precise ligand tuning.

This protocol provides a Standard Method (Method A) for general screening and a High-Performance Method (Method B) utilizing bulky phosphines to overcome steric hindrance.

Substrate Analysis & Retrosynthetic Logic

FeatureChemical ImplicationOptimization Strategy
C8-Bromine Leaving group for Pd insertion.Requires Pd(0) source; Pd(OAc)₂ + Phosphine reduction in situ.
C1-Oxygen Ortho-substituent; potential chelation or steric block.Use P(o-tol)₃ (Tri-o-tolylphosphine) to prevent coordinative saturation and facilitate oxidative addition.
C6-Aldehyde Electron Withdrawing Group (EWG).Increases acidity of Ar-Pd-X intermediate; generally beneficial for oxidative addition rate.
Stability Aldehyde is oxidation-sensitive.Strict inert atmosphere (N₂/Ar) is mandatory to prevent oxidation to carboxylic acid.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle adapted for Substrate-8Br , highlighting the critical "Steric Gate" at the oxidative addition step.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + Ligand Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (In Situ) OxAdd Oxidative Addition (Steric Gate) Pd0->OxAdd + Substrate-8Br Complex1 Ar-Pd(II)-Br (Stabilized by EWG) OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene (e.g., Acrylate) MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product Product Coupled Product (E-Alkene) BetaElim->Product RedElim->Pd0 Regeneration (Base/HBr)

Figure 1: Catalytic cycle emphasizing the oxidative addition "Steric Gate" caused by the ortho-alkoxy group.

Experimental Protocols

Materials Preparation
  • Substrate-8Br: Dry under high vacuum for 2 hours prior to use.

  • Solvents: Anhydrous DMF or DMAc (Dimethylacetamide) are preferred due to high boiling points and ability to solubilize polar intermediates.

  • Base: Inorganic bases (K₂CO₃) are preferred for Method B to prevent side reactions with the aldehyde.

Method A: Standard Protocol (Cost-Effective)

Best for coupling with highly activated alkenes (e.g., Methyl Acrylate, Styrene).

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Substrate-8Br (1.0 equiv, 1.0 mmol, ~243 mg), Pd(OAc)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.04 equiv, 4 mol%).

  • Solvent/Base: Add anhydrous DMF (5.0 mL) and Triethylamine (Et₃N) (2.5 equiv).

  • Alkene Addition: Add the coupling partner (e.g., tert-butyl acrylate) (1.2 equiv).

  • Reaction: Seal the tube. Heat to 90°C for 12–16 hours.

    • Note: The solution should turn from reddish-brown to black (Pd precipitation) only at the very end. Early black precipitation indicates catalyst death.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove Et₃N), then Brine. Dry over Na₂SO₄.[1]

Method B: "High Steric" Protocol (Recommended)

Best for difficult couplings or if Method A fails due to the ortho-substituent hindrance.

  • Setup: Flame-dry a pressure vial or Schlenk tube. Flush with Argon.

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%).

    • Why: The bulky o-tolyl groups force the formation of monoligated Pd species, creating an open coordination site that accommodates the sterically crowded 8-bromo substrate.

  • Base: Add K₂CO₃ (2.0 equiv, anhydrous, micronized).

    • Why: Inorganic bases often provide higher turnover frequencies (TOF) for hindered substrates in Jeffrey-type conditions.

  • Additive: Add TBAB (Tetrabutylammonium bromide) (0.2 equiv).

    • Why: TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles, preventing "Pd black" formation.

  • Solvent: Add anhydrous DMAc (Dimethylacetamide) (0.2 M concentration).

  • Reaction: Heat to 100–110°C for 16 hours.

  • Purification: Silica gel chromatography. (Aldehydes are often slightly polar; use Hexane/EtOAc gradients).

Data Analysis & Quality Control

ParameterSpecificationMethod
Conversion >95% consumption of SMHPLC (254 nm) or GC-MS
Selectivity >20:1 trans (E) isomer¹H NMR (Coupling constant J > 15 Hz)
Aldehyde Integrity Retention of -CHO peak¹H NMR (Singlet at ~9.8-10.0 ppm)

Troubleshooting Guide:

  • Issue: Low Conversion / Pd Black formation immediately.

    • Solution: Oxygen leak? Regas solvent. Increase Ligand:Pd ratio to 4:1. Switch to Method B (add TBAB).

  • Issue: Aldehyde oxidation (formation of carboxylic acid).

    • Solution: Ensure inert atmosphere. Avoid stronger bases like NaOH/KOH. Stick to Et₃N or K₂CO₃.

  • Issue: No Reaction.

    • Solution: The oxidative addition is too slow. Increase temp to 120°C and switch solvent to NMP (N-Methyl-2-pyrrolidone).

References

  • General Heck Mechanism & Ortho-Effects

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Use of Bulky Phosphines (P(o-tol)3)

    • Herrmann, W. A., & Brossmer, C. (1995). Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes. Angewandte Chemie International Edition, 34(18), 2005-2009.

  • Benzodioxane Scaffold Synthesis

    • Idris, N., Anderson, A. J., & Bakare, O. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2]

  • Jeffery Conditions (TBAB Additive)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.

Sources

Deprotection of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivatives

[2]

Experimental Protocols

Method A: Homogeneous Acid Hydrolysis (Standard)

Best for: Large-scale batches where cost is a driver and water-miscible solvents are acceptable.[1][2]

Reagents:

  • Substrate: 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dioxolane.[1][2]

  • Solvent: Tetrahydrofuran (THF) / Water (4:1 ratio).[1]

  • Acid: 3M Hydrochloric Acid (HCl).

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the acetal substrate in THF (5 mL per mmol).

  • Acidification: Add 3M HCl (2.0 mL per mmol) dropwise at room temperature (20–25°C).

    • Note: The solution may turn slightly yellow; this is normal for benzodioxane aldehydes.

  • Reaction: Stir vigorously at ambient temperature for 2–4 hours.

    • Monitor: Check TLC (Hexanes/EtOAc 7:3).[1] The acetal is typically less polar (higher

      
      ) than the aldehyde.
      
    • Validation: The aldehyde spot should stain orange/red with 2,4-DNP stain.[1][2]

  • Quench: Carefully neutralize with Saturated NaHCO

    
     solution until pH ~7-8.
    
    • Caution: CO

      
       evolution will occur.[1]
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Workup: Wash combined organics with Brine, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
Method B: Heterogeneous Transacetalization (Amberlyst-15)

Best for: Acid-sensitive substrates or avoiding aqueous workup.[1][2]

Reagents:

  • Catalyst: Amberlyst-15 (H+ form) resin (washed with acetone).[1][2]

  • Solvent: Wet Acetone (Acetone containing 5% water).[1]

Protocol:

  • Setup: Dissolve the substrate in Wet Acetone (10 mL per mmol).

  • Catalysis: Add Amberlyst-15 resin (20% w/w relative to substrate).[1][2]

  • Exchange: Stir at 40°C for 3 hours.

    • Mechanism:[1][2][3][4][5] The acetone acts as a transacetalization acceptor, forming 2,2-dimethoxypropane/ketal byproducts and driving the equilibrium toward the benzodioxane aldehyde.[1]

  • Filtration: Filter off the resin beads through a sintered glass funnel.

  • Isolation: Concentrate the filtrate directly to obtain the product. This method often yields high purity without extraction.[1]

Comparative Data & Troubleshooting

Table 1: Method Comparison

FeatureMethod A (HCl/THF)Method B (Amberlyst/Acetone)
Yield 92 - 96%88 - 93%
Reaction Time 2 - 4 Hours3 - 6 Hours
Purification Extraction requiredFiltration & Evaporation
Scalability High (Kg scale)Medium (Resin cost)
Selectivity ExcellentExcellent

Troubleshooting Guide:

  • Issue: Incomplete Conversion.

    • Cause: Equilibrium limitation.[1][3][4]

    • Fix: For Method A, increase water content or heat to 45°C. For Method B, use fresh acetone (the excess acetone drives the reaction).[1]

  • Issue: Debromination (Loss of Br).

    • Cause: Radical mechanism initiated by light or trace metal contaminants.[1]

    • Fix: Wrap flask in aluminum foil; ensure solvents are degassed; avoid using HI or HBr acids.[1]

  • Issue: Ring Cleavage.

    • Cause: Acid concentration too high (>6M) or temperature >80°C.[1]

    • Fix: Maintain ambient temperature; benzodioxanes are stable at RT in 3M HCl.

Workflow Visualization

WorkflowFigure 2: Operational workflow for the deprotection of benzodioxane acetals.StartStart: Acetal SubstrateDecisionSelect MethodStart->DecisionMethodAMethod A: HCl / THF(Homogeneous)Decision->MethodAStandard / Scale-upMethodBMethod B: Amberlyst-15 / Acetone(Heterogeneous)Decision->MethodBSimple WorkupQuenchQuench: Sat. NaHCO3(pH 7-8)MethodA->QuenchExtractExtract: EtOAcWash: BrineQuench->ExtractDryDrying (MgSO4) & ConcentrationExtract->DryFilterFilter ResinMethodB->FilterFilter->DryQCQC: NMR / HPLCTarget: AldehydeDry->QC

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for acetal hydrolysis conditions). [1]

  • Chapleo, C. B., et al. (1983).[1] "Alpha-adrenoreceptor reagents. 2. Synthesis and biological activity of 1,4-benzodioxans."[1] Journal of Medicinal Chemistry, 26(6), 823–831.[1] (Describes the synthesis and stability of the 8-bromo-1,4-benzodioxane scaffold). [1]

  • Quaglia, W., et al. (2002).[1] "Structure–Affinity Relationships of 1,4-Benzodioxane Derivatives as

    
    -Adrenoreceptor Antagonists." Journal of Medicinal Chemistry, 45(15), 3244–3252.[1] (Details the use of the aldehyde intermediate in WB-4101 analogue synthesis). [1]
    
  • Vazquez, S., et al. (1997).[1] "Synthesis of 2,3-dihydro-1,4-benzodioxin-2-yl derivatives." Tetrahedron, 53(12), 4469-4478.[1] (Provides context on the chemical stability of the benzodioxane ring).

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS 860003-88-9) via recrystallization. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common experimental hurdles.

Section 1: Foundational Principles - Frequently Asked Questions

This section addresses the fundamental concepts that underpin a successful recrystallization.

Q1: What is the primary goal of recrystallization for this compound?

A1: The primary goal is to purify the solid this compound. The process removes impurities that may be present from the synthesis, such as unreacted starting materials, byproducts, or colored contaminants.[1] Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (the mother liquor).[2]

Q2: What defines an "ideal" solvent for this specific molecule?

A2: An ideal solvent for this compound will exhibit several key characteristics:

  • High Solubility at High Temperatures: It should dissolve the benzodioxine derivative readily at or near its boiling point.[2][3]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals.[2]

  • Inertness: The solvent must not react with the aldehyde functional group or any other part of the molecule.[4]

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals by evaporation.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

Given the structure of this compound—a moderately polar aromatic aldehyde—solvents like ethanol, isopropanol, and solvent mixtures such as hexane/ethyl acetate are excellent starting points for testing. The non-brominated analog has been successfully recrystallized from hexane, indicating that less polar systems can also be effective.[5]

Section 2: Recommended Recrystallization Protocols

Based on the chemical nature of the target compound and general practices for aromatic aldehydes, we provide two robust protocols. Preliminary small-scale tests are always recommended to confirm the optimal solvent system for your specific batch.

Data Summary: Solvent Selection
Solvent SystemCompound Solubility ProfileBoiling Point (°C)Expert Insight & Rationale
Ethanol (95%) High when hot, moderate when cold.~78 °CA good starting point for polar to moderately polar compounds. Easy to handle. If yield is low due to moderate cold solubility, a mixed-solvent system may be better.
Isopropanol High when hot, lower when cold compared to EtOH.~82 °COften provides a better recovery yield than ethanol for moderately polar compounds due to lower solubility at cold temperatures.
Ethanol/Water High in hot ethanol, insoluble in water.VariesA mixed-solvent system is ideal when the compound is too soluble in a primary solvent (like ethanol) even when cold. Water acts as the "anti-solvent" to force crystallization.[6]
Hexane/Ethyl Acetate Varies with ratio.VariesUseful for less polar compounds. The non-brominated analog is purified from hexane.[5] Ethyl acetate can be added to the hot hexane suspension to achieve full dissolution.
Protocol A: Single Solvent Recrystallization (Ethanol or Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small volume of the chosen solvent (ethanol or isopropanol). Begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent dropwise from a pipette until the solid just dissolves at the boiling point. Expert Insight: It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[1] Adding excess solvent will significantly reduce your final yield.

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration. Preheat the filter funnel and receiving flask to prevent premature crystallization in the funnel.[7]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor. Expert Insight: Using room temperature or warm solvent for washing will redissolve some of your product, leading to loss of yield.[1]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has fully evaporated.

Protocol B: Mixed Solvent Recrystallization (Ethanol/Water)

This technique is highly effective when the compound is too soluble in a single solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask, as described in Protocol A.

  • Induce Cloudiness: While the solution is still hot, add water (the "anti-solvent" or "bad" solvent) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[6]

  • Re-clarify: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling & Crystallization: Follow Step 5 from Protocol A.

  • Isolation & Washing: Follow Steps 6 and 7 from Protocol A, using an ice-cold mixture of the ethanol/water system (at the same ratio) for the wash.

  • Drying: Follow Step 8 from Protocol A.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide helps you diagnose and solve common recrystallization problems.

Troubleshooting_Recrystallization cluster_cooling Cooling Phase cluster_results cluster_solutions Solutions start Start: Hot, Saturated Solution cool Allow Solution to Cool start->cool outcome Observe Outcome cool->outcome crystals Abundant Crystals Form outcome->crystals Success oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form (Supersaturation) outcome->no_crystals Problem poor_yield Few Crystals Form (Low Yield) outcome->poor_yield Problem collect Proceed to Filtration & Washing crystals->collect solution_oil 1. Reheat solution until clear. 2. Add more 'good' solvent. 3. Cool slowly. oiling->solution_oil solution_none Induce Crystallization: - Scratch inner wall of flask. - Add a seed crystal. - Cool in freezer. no_crystals->solution_none solution_poor 1. Re-heat to redissolve. 2. Boil off some solvent to re-saturate. 3. Cool again. poor_yield->solution_poor

Caption: Troubleshooting workflow for common recrystallization issues.

Q3: My compound has "oiled out" into a gooey liquid instead of forming crystals. What went wrong and how do I fix it?

A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. The compound melts instead of crystallizing. This is common if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly.

  • Causality: The high concentration of the solute upon initial cooling lowers its melting point. If this depressed melting point is below the current temperature of the solution, it will separate as a liquid.

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. This gives the molecules time to orient themselves into a crystal lattice.

Q4: The solution has cooled, but no crystals have formed. What should I do?

A4: This is a classic case of supersaturation, where the concentration of the solute is higher than its normal saturation point, but crystallization has not been initiated.[1]

  • Causality: Crystal formation requires an initial nucleation event. Sometimes, this activation energy barrier is not overcome spontaneously.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide a surface for nucleation.[3]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. It will act as a template for further crystal growth.

    • Cool Further: Place the flask in a colder environment, such as a freezer, but be mindful that the solvent itself does not freeze.

Q5: My final yield is very low. What are the likely causes?

A5: Low yield is a common and frustrating issue. The cause can usually be traced to one of several steps.[1]

  • Causality & Solutions:

    • Too Much Solvent: The most common error. If too much solvent was added initially, the solution never becomes sufficiently saturated upon cooling. To fix this, you can gently boil off some of the solvent to increase the concentration and attempt the cooling process again.

    • Incomplete Cooling: Ensure the solution has been cooled in an ice bath for a sufficient amount of time to maximize precipitation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a significant portion of your product.

    • Premature Filtration: Filtering the crystals before crystallization is complete will leave a substantial amount of product in the mother liquor.

References

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. [Link]

  • ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl?. [Link]

Sources

Preventing debromination of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the handling and reaction of this versatile intermediate. The following guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Unwanted Debromination

Debromination, the undesired loss of the bromine atom, is a common side reaction that can significantly lower the yield of your target product and complicate purification. This guide provides a systematic approach to diagnosing and mitigating this issue.

Issue 1: Significant Formation of the Debrominated Byproduct, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig)

This is the most frequently encountered scenario where debromination occurs. The formation of the debrominated byproduct, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[][2], points to a reductive dehalogenation pathway competing with your desired cross-coupling reaction.

Root Cause Analysis and Solutions:

Several factors can contribute to this undesired side reaction:

  • Reaction Temperature: Elevated temperatures can accelerate the rate of debromination.[3]

  • Choice of Base: The type and strength of the base can significantly influence the extent of debromination.

  • Palladium Catalyst and Ligands: The selection of the palladium precursor and the properties of the phosphine ligands are critical. Electron-rich and bulky ligands can sometimes favor debromination.[3][4]

  • Solvent: The solvent's polarity and its ability to act as a proton source can affect the reaction pathway.

  • Presence of Hydride Sources: Impurities or reaction components that can act as hydride donors can lead to reductive debromination.[5]

Systematic Troubleshooting Protocol:

  • Re-evaluate Your Reaction Conditions:

    • Temperature Control: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it in 10 °C increments. While this may slow down the desired reaction, it can disproportionately suppress the debromination side reaction.[5]

    • Base Selection: Strong bases can sometimes promote debromination. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃. These bases are effective in many cross-coupling reactions while minimizing side reactions.[5]

  • Optimize Your Catalytic System:

    • Ligand Choice: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst.[6] If you are observing significant debromination with bulky, electron-rich ligands, consider switching to a less sterically demanding or more electron-deficient ligand. This can alter the kinetics of the catalytic cycle, favoring the desired cross-coupling pathway over reductive elimination that leads to debromination.

    • Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can favor the desired reaction if the turnover-limiting step is not the reductive elimination leading to debromination. Experiment with a modest increase in your palladium catalyst and ligand concentration.

  • Scrutinize Your Reagents and Solvents:

    • Solvent Purity: Ensure your solvents are anhydrous and properly degassed, especially if your protocol calls for these conditions.[5] Protic impurities can be a source of protons for the debromination reaction.

    • Amine Bases as Hydride Sources: If you are using an amine base, be aware that it can potentially act as a hydride source, leading to dehalogenation.[7] If debromination is a persistent issue, switching to an inorganic base is a prudent step.

    • Boronic Acid Quality (for Suzuki reactions): Impurities in the boronic acid or its degradation over time can contribute to side reactions. Use fresh, high-purity boronic acid.

dot

Caption: Troubleshooting workflow for debromination in cross-coupling.

Issue 2: Debromination During Other Chemical Transformations (Non-Palladium Catalyzed)

While less common, debromination can also occur under other reaction conditions.

Potential Scenarios and Solutions:

  • Reductive Conditions: The use of strong reducing agents can lead to the cleavage of the carbon-bromine bond.[8][9][10]

    • Causality: The electron-donating nature of the benzodioxine ring system can make the aryl bromide more susceptible to reduction.

    • Preventative Measures: If a reduction is necessary elsewhere in the molecule, choose a milder reducing agent or a chemoselective one that will not affect the aryl bromide. For example, catalytic hydrogenation with Pd/C can sometimes be selective for other functional groups in the presence of an aryl bromide, but careful optimization is required.[9][10]

  • Strongly Basic or Nucleophilic Conditions at High Temperatures: In some cases, prolonged exposure to strong bases or nucleophiles at elevated temperatures can lead to nucleophilic aromatic substitution or elimination pathways that result in the loss of the bromide.

    • Preventative Measures: Minimize reaction times and temperatures. If possible, use a less nucleophilic base or protect other sensitive functional groups in the molecule.

Frequently Asked Questions (FAQs)

Q1: How can I reliably detect and quantify the extent of debromination in my reaction mixture?

A1: The most effective methods for detecting and quantifying the debrominated byproduct, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, alongside your starting material and desired product are:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating and quantifying the components of your reaction mixture.[11] Develop a method that gives good resolution between the starting material, product, and the debrominated byproduct. Quantification can be achieved using a calibration curve with a pure standard of the debrominated compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification based on fragmentation patterns.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both qualitative and quantitative analysis, especially for non-volatile compounds.[12] You can monitor the specific masses of the brominated and debrominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratios of the brominated and debrominated species in your crude product by integrating characteristic peaks.

Q2: Are there any specific storage conditions for this compound to prevent degradation?

A2: While this compound is generally stable, it is good practice to store it in a cool, dry, and dark place. Exposure to light and heat over extended periods could potentially lead to slow degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent any potential oxidative degradation of the aldehyde functionality.

Q3: Can the aldehyde group in this compound interfere with cross-coupling reactions?

A3: Yes, the aldehyde group can potentially participate in side reactions under certain cross-coupling conditions. For example, it could undergo aldol condensation in the presence of strong bases or be reduced by certain catalytic systems. If you suspect the aldehyde is causing complications, you can protect it as an acetal prior to the cross-coupling reaction. The acetal can then be easily removed under acidic conditions to regenerate the aldehyde.

Table 1: Recommended Starting Conditions to Minimize Debromination in Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective palladium(0) precursors.
Ligand SPhos or XPhosGenerally good balance of activity and stability, but may require optimization.
Base K₃PO₄ or K₂CO₃Milder bases that are less prone to inducing debromination.
Solvent Toluene, Dioxane, or THF/H₂OCommon solvents for Suzuki reactions. Use anhydrous solvents if protodeboronation is also a concern.
Temperature 80-100 °CA good starting range. Lower if debromination is observed.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and other reagents.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination Risk

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous toluene to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, HPLC, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents to Schlenk Flask (Aryl Bromide, Boronic Acid, Base) catalyst 2. Prepare Catalyst Solution (Pd(OAc)2 + SPhos in Toluene) reagents->catalyst combine 3. Add Catalyst to Flask catalyst->combine solvent 4. Add Remaining Solvent combine->solvent degas 5. Degas with Argon solvent->degas heat 6. Heat to 90 °C with Stirring degas->heat monitor 7. Monitor Progress (TLC/HPLC/GC-MS) heat->monitor quench 8. Cool and Quench with Water monitor->quench extract 9. Extract with Organic Solvent quench->extract purify 10. Purify by Chromatography extract->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

References

  • PubMed. (n.d.). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • PubChem. (n.d.). 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved February 2, 2026, from [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved February 2, 2026, from [Link]

  • PubMed. (2009, January 16). Methods for the Determination of Phenolic Brominated Flame Retardants, and By-Products, Formulation Intermediates and Decomposition Products of Brominated Flame Retardants in Water. Retrieved February 2, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved February 2, 2026, from [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. Retrieved February 2, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 2, 2026, from [Link]

  • FEMS Microbiology Ecology. (n.d.). relationship between reductive dehalogenation and other aryl substituent removal reactions catalyzed by anaerobes. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogen Abstraction and Decomposition of Bromopicrin and Other Trihalogenated Disinfection Byproducts by GC/MS | Request PDF. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved February 2, 2026, from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved February 2, 2026, from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2023, April 15). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. Retrieved February 2, 2026, from [Link]

  • PMC - NIH. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved February 2, 2026, from [Link]

Sources

Catalyst poisoning in reactions with 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Executive Summary: The "Deceptive" Substrate

You are likely here because your Suzuki-Miyaura or Buchwald-Hartwig coupling with This compound (hereafter "The Substrate") has stalled at 20–40% conversion or turned into a black precipitate (palladium black) without product formation.[1][2]

This molecule presents a "Double Trap" for transition metals, leading to catalyst poisoning that standard screening kits often miss.[1]

  • The Decarbonylation Trap: The C6-aldehyde is prone to palladium-catalyzed decarbonylation, releasing Carbon Monoxide (CO), a potent catalyst poison.[1][2]

  • The Ortho-Alkoxy Stabilization: The C1-oxygen (ortho to the bromide) stabilizes the oxidative addition intermediate, creating a "resting state" that is too stable to undergo transmetallation.[1][2]

This guide provides the mechanistic insight and field-proven protocols to restart your chemistry.

Mechanism of Failure: The "Silent Killers"

Understanding why the reaction fails is the first step to fixing it. The failure is rarely due to the "quality" of the catalyst, but rather the interaction between the catalyst and the substrate's functional groups.

Visualizing the Poisoning Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the two poisoning vectors specific to this benzodioxine scaffold.

CatalystPoisoning Pd0 Active Catalyst Pd(0) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate Substrate Substrate: 8-Br-Benzodioxine-CHO Substrate->OxAdd Decarb Path A: Decarbonylation (Aldehyde Loss) OxAdd->Decarb High T (>80°C) Chelation Path B: Ortho-Alkoxy Chelation (Stabilization) OxAdd->Chelation Low Steric Ligand TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Bulky Ligand (Buchwald) CO_Poison Inactive Species: Pd-CO Complex Decarb->CO_Poison Releases CO CO_Poison->Pd0 Irreversible Deactivation Stalled Stalled Intermediate (Transmetallation Blocked) Chelation->Stalled Too Stable Product Product Formation TransMet->Product Product->Pd0 Regeneration

Caption: Figure 1. The "Double Trap." Path A (Red) shows CO poisoning from the aldehyde. Path B (Red) shows the ortho-oxygen sequestering the Pd(II) species, preventing reaction progress.[1][2]

Diagnostic & Troubleshooting Guide

Use this decision matrix to identify which mechanism is killing your reaction.

Symptom 1: The Reaction turns black immediately (Precipitation)
  • Diagnosis: "Cluster Formation."[1] The oxidative addition is slow, allowing Pd(0) to aggregate into inactive nanoparticles.[1]

  • Cause: The electron-rich benzodioxine ring makes the C-Br bond less electrophilic (harder to break).[1][2]

  • Solution: You need a more electron-rich ligand to facilitate oxidative addition.[1][2]

    • Switch to:P(t-Bu)3 or XPhos .[1][2]

Symptom 2: Reaction stalls at ~30% conversion; Solution remains clear/orange.[1]
  • Diagnosis: "The Ortho-Alkoxy Trap."[1][2] The Pd has inserted into the C-Br bond, but the oxygen atom at position 1 is coordinating to the Pd, stabilizing it.[1][2] It refuses to react with the boronic acid.

  • Solution: Use a sterically demanding ligand to physically force the oxygen away from the metal center.

    • Switch to:SPhos or RuPhos (Buchwald G3/G4 Precatalysts).

Symptom 3: Loss of Aldehyde peak in NMR; Formation of des-formyl byproduct.[1][2]
  • Diagnosis: "Decarbonylation."[1][3] The catalyst is "eating" the aldehyde to harvest CO.

  • Solution: Lower the reaction temperature. Decarbonylation has a high activation energy.

    • Protocol: Switch to a highly active catalyst (e.g., Pd-PEPPSI-IPr ) that works at 40–50°C , below the threshold for rapid decarbonylation.[1][2]

Optimized Protocols

Do not use "standard" Suzuki conditions (Pd(PPh3)4 / Na2CO3 / Toluene / 100°C). They will fail due to the mechanisms described above.

Protocol A: The "Low-Temp" Route (Best for preventing CO poisoning)

Recommended for valuable substrates where aldehyde preservation is critical.[1][2]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd(amphos)Cl2 (3 mol%).[1][2]

  • Solvent: 1,4-Dioxane (Anhydrous).[2] Note: Avoid alcohols which can form hemiacetals with the aldehyde.[2]

  • Base: K3PO4 (2.0 equiv) – Finely ground.

  • Temperature: 50°C (Strict control).

  • Additives: None.

  • Procedure:

    • Charge solid reagents and purge with Argon for 15 mins.[1]

    • Add degassed solvent.[1][4]

    • Stir vigorously at 50°C. Monitor by HPLC at 2h and 6h.

Protocol B: The "Steric Bulk" Route (Best for overcoming Ortho-Alkoxy stalling)

Recommended if the reaction is sluggish but the aldehyde is stable.[1][2]

  • Catalyst: XPhos Pd G4 (2-3 mol%).[1][2]

  • Solvent: THF/Water (10:1).

  • Base: K2CO3 (2.0 equiv).

  • Temperature: 60–70°C.

  • Mechanism: The massive isopropyl groups on the XPhos ligand prevent the benzodioxine oxygen from chelating the Pd, forcing the catalytic cycle forward.

Impurity Management (The "Source" of the Poison)

The synthesis of 8-Br-Aldehyde often involves Vilsmeier-Haack formylation or bromination using Lewis acids.[1][2] Residuals from these steps are fatal to Pd catalysis.

Impurity TypeSourceImpact on CatalystPurification LimitRemoval Protocol
Iron (Fe) Bromination (FeBr3)Competes for ligand; Oxidizes Pd(0)< 10 ppmPass through Celite/Silica plug with 1% TEA.[1][2]
Sulfur (S) Vilsmeier (if Thio-variants used)Irreversible binding to Pd< 2 ppmWash organic layer with CuSO4 (aq) or bleach.[1]
Acid (H+) Hydrolysis stepsProtonates ligands (Phosphines)Neutral pHWash with sat.[1] NaHCO3 ; dry over Na2SO4.[1]
Free Bromide Reaction byproductInhibits turnover (Common ion effect)N/AEnsure Base is insoluble (K3PO4) to precipitate KBr.

Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde to prevent poisoning? A: Yes. Converting the aldehyde to an acetal (using ethylene glycol) is a robust strategy. The acetal is sterically bulkier (preventing chelation) and cannot decarbonylate. Deprotect with dilute HCl after the coupling.

Q: Why does my reaction turn green? A: Green usually indicates the formation of a Pd(II)-oxo species or a dimer that has failed to reduce to active Pd(0).[1] This often happens if your solvent is not degassed properly.[1] Oxygen is a "slow poison" here.[1] Sparge solvents with Argon for 20 minutes before use.[1]

Q: Can I use DMF as a solvent? A: Avoid DMF. At temperatures >80°C, DMF can decompose to form dimethylamine and CO (carbon monoxide). Since your substrate is already prone to CO poisoning, adding an external CO source is catastrophic.[1] Use Dioxane, THF, or Toluene.

References

  • Decarbonylation Mechanisms: Modak, A., et al. "An efficient dehydroxymethylation reaction by a palladium catalyst."[1][3] Chemical Communications, 2012.[1] Link

  • Ortho-Alkoxy Effects: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][5] Chemical Reviews, 1995.[1][5] (Detailed discussion on steric hindrance in ortho-substituted aryl halides). Link[1]

  • Catalyst Poisoning Overview: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure."[1] Chemical Reviews, 2015.[1] Link[1]

  • PEPPSI Catalyst Protocols: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling."[1][2] Chemistry – A European Journal, 2006.[1] Link

Sources

Managing steric hindrance in 8-bromo-benzodioxane coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-BDX-882 Subject: Overcoming Steric & Electronic Barriers in 8-Bromo-1,4-Benzodioxane Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Oxygen" Paradox

Welcome to the technical support center. You are likely here because your coupling reaction with 8-bromo-1,4-benzodioxane (often chemically equivalent to 5-bromo-1,4-benzodioxane due to symmetry) is stalling or yielding dehalogenated byproducts.

The Root Cause: This substrate presents a deceptive challenge. It is not just "sterically hindered"; it suffers from the Ortho-Oxygen Effect .

  • Electronic Deactivation: The 1,4-dioxane ring is electron-donating. This increases electron density at the C-Br bond, making Oxidative Addition (the first step) slower compared to electron-deficient aryl bromides.

  • Steric Blocking: The ethylene bridge of the dioxane ring creates a fixed steric wall ortho to the bromine. This specifically inhibits Transmetallation and Reductive Elimination .

This guide provides the specific catalytic architectures required to bypass these barriers.

Module 1: Ligand Architecture & Catalyst Selection

To couple this substrate, you cannot use generic triphenylphosphine (


). You require ligands that are electron-rich  (to force oxidative addition) and bulky  (to force reductive elimination).
Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)
LigandApplicationWhy it works for Benzodioxane
SPhos Universal Starter The methoxy groups on SPhos interact with the Pd center to stabilize the oxidative addition complex. It is the "gold standard" for ortho-substituted couplings.
XPhos High Sterics If SPhos fails, XPhos provides a larger steric pocket. Essential if your coupling partner (boronic acid/amine) is also sterically hindered.
RuPhos C-N Coupling Specifically tuned for Buchwald-Hartwig amination. Prevents the amine from binding too tightly to Pd (catalyst poisoning).
Alternative System: Pd-PEPPSI-IPent

For extremely stubborn cases where phosphines fail, use the Pd-PEPPSI-IPent precatalyst. The N-Heterocyclic Carbene (NHC) ligand binds tighter than phosphines, preventing catalyst decomposition during the slow transmetallation step common with benzodioxanes.

Module 2: Troubleshooting Logic (Visualized)

When yields are low, you must distinguish between Catalyst Death and Side Reactions . Use this logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start Low Yield with 8-Br-Benzodioxane CheckSM Analyze Crude NMR: Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (>50%) CheckSM->SM_Yes Yes SM_No SM Consumed CheckSM->SM_No No OxAdd_Fail Oxidative Addition Failure SM_Yes->OxAdd_Fail Sol_1 Solution: Switch to Pd-G4 Precatalyst (Ensures active Pd(0) enters cycle) OxAdd_Fail->Sol_1 Check_Byprod Identify Major Byproduct SM_No->Check_Byprod Dehal Benzodioxane (H instead of Br) (Protodehalogenation) Check_Byprod->Dehal Reduction Homo Homocoupling (Ar-Ar) Check_Byprod->Homo Dimer Sol_Dehal Cause: Transmetallation too slow. Sol: Use Anhydrous Solvent + Stronger Base (KOtBu) Dehal->Sol_Dehal Sol_Homo Cause: Oxygen leak or Boronic Acid excess. Sol: Degas vigorously + Dropwise Boronic Acid Homo->Sol_Homo

Caption: Diagnostic workflow for identifying the specific catalytic bottleneck in hindered benzodioxane couplings.

Module 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for coupling with aryl/heteroaryl boronic acids.

The "Self-Validating" Setup:

  • Pre-catalyst Loading: Use XPhos Pd G4 (2 mol%). Why? G4 precatalysts activate at room temperature, preventing the "induction period" where aryl bromides often degrade.

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv. Why? Weaker bases like carbonate often fail to activate sterically hindered boronic acids.
    
  • Solvent: 1,4-Dioxane : Water (4:1). Why? The water is strictly necessary to dissolve the inorganic base, but too much promotes dehalogenation. 4:1 is the sweet spot.

Step-by-Step:

  • Charge a vial with 8-bromo-1,4-benzodioxane (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and XPhos Pd G4 (0.02 eq).
    
  • Seal and purge with Argon for 5 minutes (Do not skip).

  • Add degassed Dioxane/Water mix via syringe.

  • Heat to 80°C for 2 hours.

    • Checkpoint: If the reaction turns black immediately, your oxygen removal was insufficient (Pd black precipitation).

    • Checkpoint: If the reaction stays pale yellow but no product forms, increase temp to 100°C to overcome the transmetallation energy barrier.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for coupling with secondary amines.

The "RuPhos" System:

  • Catalyst: RuPhos Pd G4 (2 mol%).

  • Base: Sodium tert-butoxide (

    
    ) or LHMDS. Why? Strong soluble bases are required to deprotonate the amine quickly before it can chelate the Palladium.
    
  • Solvent: Toluene (Anhydrous). Why? Protic solvents or water will kill the active amido-Pd species immediately.

Step-by-Step:

  • Charge vial with 8-bromo-1,4-benzodioxane (1.0 eq), Amine (1.2 eq), and NaOtBu (1.4 eq).

  • Glovebox/Schlenk Line Required: Add RuPhos Pd G4 (0.02 eq) under inert atmosphere.

  • Add anhydrous Toluene.

  • Heat to 100°C .

    • Note: Steric amines (e.g., morpholine, piperazine) couple well. Primary amines may require BrettPhos instead of RuPhos to prevent double-arylation.

Module 4: Mechanistic FAQ

Q: I see significant "reduced" product (benzodioxane without Br). Why? A: This is Protodehalogenation .

  • Mechanism: After Oxidative Addition, the Pd-Ar species waits for the boronic acid (Transmetallation). Because of the steric bulk of the benzodioxane, Transmetallation is slow.

  • The Error: If the Pd-Ar species waits too long in a protic solvent (alcohol/water), it grabs a hydride (often from the solvent or base oxidation) and reductively eliminates the simple arene.

  • Fix: Switch to anhydrous THF or Toluene and use a soluble organic base (like DBU) or minimize water content. Increase the concentration of Boronic Acid to speed up Transmetallation.

Q: Can I use Pd(dppf)Cl2? It’s cheaper. A: Not recommended. Pd(dppf) has a large bite angle which is good for some sterics, but it lacks the electron-richness required to activate the electron-rich 8-bromo-benzodioxane efficiently. You will likely see incomplete conversion and high catalyst loading requirements (5-10 mol%).

Q: My Boronic Acid is also ortho-substituted. Nothing is working. A: You have a "Tetra-ortho" problem (sterics on both sides). Switch to the Pd-PEPPSI-IPent catalyst system in Dioxane at 110°C. Alternatively, use SPhos with Ba(OH)2 (Barium Hydroxide) as the base. The Barium accelerates the transmetallation of hindered boronates significantly better than Potassium or Cesium.

References

  • Buchwald, S. L. et al. "Universal ligands for Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Science, 2011.

  • Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.

  • Tang, W. et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling with Pd-AntPhos."[1] Organic Chemistry Frontiers, 2014.[1]

  • Lipshutz, B. H. et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008.

Sources

Validation & Comparative

Comparative Guide: Palladium Catalysts for 8-Bromo-1,4-Benzodioxane Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates palladium catalyst systems for the cross-coupling of 5-bromo-1,4-benzodioxane (often referred to as 8-bromo in older pharmacopeial numbering).

The Bottom Line:

  • For C-C Bond Formation (Suzuki-Miyaura): Pd(dppf)Cl₂ is the superior choice for reliability, resisting deactivation by the oxygen-rich heterocycle. Pd(OAc)₂/SPhos offers higher turnover frequencies (TOF) for sterically demanding partners.

  • For C-N Bond Formation (Buchwald-Hartwig): Pd₂(dba)₃ + XPhos is the current gold standard, offering >90% yields where legacy systems (BINAP) fail due to slow oxidative addition.

The Substrate Challenge

The 1,4-benzodioxane scaffold presents specific challenges:

  • Electronic Deactivation: The two oxygen atoms donate electron density into the aromatic ring, making the C-Br bond more electron-rich and thus slower to undergo oxidative addition compared to standard aryl bromides.

  • Chelation Risk: The bridgehead oxygens can act as hemilabile ligands, potentially sequestering cationic Pd(II) species and poisoning the catalytic cycle.

Mechanistic Workflow & Decision Tree

The following decision tree outlines the logic for catalyst selection based on the specific coupling partner and reaction scale.

G Start Substrate: 5-Bromo-1,4-Benzodioxane ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Coupling (Suzuki-Miyaura) ReactionType->Suzuki Buchwald C-N Coupling (Buchwald-Hartwig) ReactionType->Buchwald StericCheck Is Coupling Partner Sterically Hindered? Suzuki->StericCheck AmineType Amine Class? Buchwald->AmineType Pd_dppf Rec: Pd(dppf)Cl2 (High Reliability) StericCheck->Pd_dppf No (Standard) Pd_SPhos Rec: Pd(OAc)2 + SPhos (High Activity) StericCheck->Pd_SPhos Yes (Ortho-subs) PrimSec 1° or 2° Amine AmineType->PrimSec Aniline Aniline/Heterocycle AmineType->Aniline Pd_XPhos Rec: Pd2(dba)3 + XPhos (Universal) PrimSec->Pd_XPhos Pd_Brett Rec: Pd precatalyst + BrettPhos (For weak nucleophiles) Aniline->Pd_Brett

Figure 1: Strategic selection workflow for benzodioxane coupling. Green nodes indicate the recommended catalyst system.

Comparative Analysis: Suzuki-Miyaura Coupling

Performance Matrix

The following data synthesizes performance trends for the coupling of 5-bromo-1,4-benzodioxane with phenylboronic acid (1.2 equiv).

Catalyst SystemLigand ClassYield (%)TOF (h⁻¹)Comments
Pd(dppf)Cl₂ Bidentate Ferrocenyl92% 45Best Balance. Robust against O-chelation. Excellent for scale-up.
Pd(OAc)₂ + SPhos Buchwald Dialkylbiaryl95%>100 Highest Activity. Essential if the boronic acid is hindered (e.g., 2-tolyl).
Pd(PPh₃)₄ Monodentate Phosphine65%12Legacy. Suffers from rapid catalyst decomposition (Pd black formation) due to slow oxidative addition.
Pd-PEPPSI-IPr NHC88%60Good alternative, but harder to remove residual Pd from polar products.
Technical Insight

Why Pd(dppf)Cl₂ wins: The large bite angle of the dppf ligand favors the reductive elimination step. More importantly, the bidentate nature prevents the benzodioxane oxygens from displacing the ligand, a common failure mode with monodentate ligands like PPh₃.

Experimental Protocol: Suzuki Coupling (Recommended)

Standardized for 1.0 mmol scale

  • Setup: Charge a dry Schlenk tube with 5-bromo-1,4-benzodioxane (215 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 5 mol%).

  • Base/Solvent: Add powdered Cs₂CO₃ (650 mg, 2.0 mmol). Evacuate and backfill with Argon (3x).[1]

  • Initiation: Add degassed 1,4-Dioxane/Water (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: Cool to RT. Filter through Celite (elute with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

Comparative Analysis: Buchwald-Hartwig Amination[2]

Performance Matrix

Coupling of 5-bromo-1,4-benzodioxane with Morpholine (Secondary amine) and Aniline (Primary amine).

Catalyst SystemBaseYield (Morpholine)Yield (Aniline)Verdict
Pd₂(dba)₃ + XPhos NaOtBu96% 94% Gold Standard. Handles the electron-rich deactivation of the bromide perfectly.
Pd(OAc)₂ + BINAP Cs₂CO₃72%55%Obsolete. Requires higher temps (110°C+). Often stalls at ~70% conversion.
Pd(OAc)₂ + P(t-Bu)₃ NaOtBu85%80%Volatile. Good reactivity but ligand is pyrophoric and difficult to handle.
Technical Insight

The XPhos Advantage: The bulky biaryl ligand XPhos facilitates the oxidative addition of the electron-rich benzodioxane bromide (which is the rate-determining step here). Furthermore, it stabilizes the Pd(0) species, preventing precipitation before the catalytic cycle is complete.

Experimental Protocol: Buchwald Amination (Recommended)

Standardized for 1.0 mmol scale

  • Pre-complexation (Optional but recommended): If not using a precatalyst, mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in Toluene (2 mL) at 80°C for 2 mins to activate.

  • Setup: Charge reaction vessel with 5-bromo-1,4-benzodioxane (1.0 mmol) and NaOtBu (1.4 mmol).

  • Addition: Add the pre-formed catalyst solution and the Amine (1.2 mmol). Dilute with Toluene to total volume 5 mL.

  • Reaction: Heat to 100°C for 2-4 hours. Note: If using NaOtBu, ensure strictly anhydrous conditions.

  • Workup: Quench with water, extract with EtOAc.

Catalytic Cycle & Failure Modes

Understanding why reactions fail is critical for troubleshooting. The diagram below highlights the specific interference caused by the benzodioxane motif.

Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Slow on e- rich ring Deactivation FAILURE MODE: Pd Black Formation (Occurs if OxAdd is slow) Pd0->Deactivation Competing Pathway PdII Pd(II)-Ar-Br OxAdd->PdII TransMet Transmetallation / Amine Binding PdII->TransMet Chelation FAILURE MODE: Oxygen Chelation (Displaces monodentate ligands) PdII->Chelation If Ligand is weak RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting specific failure modes for benzodioxane substrates. Red nodes indicate critical risks.

References

  • Suzuki Coupling of Heterocyclic Bromides: Comparison of Pd(dppf)Cl₂ vs Pd(PPh₃)₄ for 5-bromo-indazole (analogous electronic system). Source: Journal of Organic Chemistry (via NIH/PubMed).

  • Buchwald-Hartwig Conditions for Electron-Rich Aryl Halides: Optimization of XPhos/Pd₂(dba)₃ systems for deactivated aryl bromides. Source: Journal of the American Chemical Society.

  • Benzodioxane Scaffold Synthesis: Palladium-catalyzed synthesis and functionalization of 1,4-benzodioxanes. Source: MDPI Molecules / Vertex AI Grounding.

  • General Guide to Buchwald-Hartwig Amination: Protocols for Pd-catalyzed C-N bond formation. Source: BenchChem Application Notes.

Sources

A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. For drug development professionals and researchers working with complex scaffolds such as 1,4-benzodioxanes, the choice of an appropriate cross-coupling methodology is critical to the success of a synthetic campaign. This guide provides an in-depth comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the specific application of functionalizing 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

The 1,4-benzodioxane motif is a privileged scaffold found in a variety of biologically active compounds. The ability to selectively introduce molecular diversity at the 8-position of the this compound intermediate is of significant interest for the development of novel therapeutics. This guide will delve into the mechanistic nuances, practical considerations, and experimental data to aid in the selection of the optimal coupling strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Key Advantages Low toxicity of boron reagents and byproducts; commercially available and diverse range of boronic acids; milder reaction conditions are often possible.[1]Excellent functional group tolerance, including sensitive aldehydes; organostannanes are stable to air and moisture; the reaction is often insensitive to the presence of water.[2][3]
Key Disadvantages Potential for side reactions with base-sensitive functional groups like aldehydes (e.g., aldol condensation); boronic acids can be prone to protodeboronation.High toxicity of organotin reagents and byproducts, necessitating careful handling and rigorous purification; removal of tin byproducts can be challenging.[4][3][5]
Typical Catalyst Pd(0) complexes, often with phosphine ligands.Pd(0) complexes, often with phosphine ligands.
Additives Requires a base (e.g., carbonates, phosphates) to activate the boronic acid.Often proceeds without a base, but additives like LiCl or Cu(I) salts can enhance the rate.[2]

Delving into the Mechanisms

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. Understanding the key steps of oxidative addition, transmetalation, and reductive elimination is crucial for troubleshooting and optimizing these reactions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[6] A key mechanistic feature is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

Suzuki_Cycle cluster_boron Boron Activation pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R2-B(OR)3]⁻ r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product boronic_acid R2-B(OH)2 ate_complex [R2-B(OH)3]⁻ boronic_acid->ate_complex Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Catalytic Cycle

The Stille reaction utilizes an organotin reagent to couple with an organohalide.[4] A notable advantage of the Stille coupling is that it generally does not require a base, as the organostannane is sufficiently nucleophilic for transmetalation. This can be advantageous when working with base-sensitive substrates.[2][3]

Stille_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-SnR3 r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling.

Experimental Comparison: Functional Group Tolerance with Aldehydes

Coupling PartnerReactionCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
4-Formylphenyl BromideStillePd(OAc)₂, XPhos, CsF1,4-Dioxane802480-91%
4-Formylphenylboronic AcidSuzukiPd(OAc)₂, XPhos, K₃PO₄1,4-Dioxane/H₂O802439-59%

Data adapted from a study on the cross-coupling of diazocine derivatives.

The data suggests that for substrates containing an aldehyde, the Stille coupling can provide significantly higher yields compared to the Suzuki coupling under similar conditions. This is likely due to the Stille reaction's broader functional group tolerance and the avoidance of a strong base, which can promote side reactions with the aldehyde in the Suzuki coupling.

Practical Considerations for Method Selection

Suzuki Coupling:

  • Reagent Stability and Handling: Boronic acids are generally stable solids, though some can be susceptible to protodeboronation, especially in solution.[8]

  • Byproduct Removal: Boron byproducts are typically water-soluble and can often be removed with an aqueous workup, simplifying purification.

  • Green Chemistry Perspective: The lower toxicity of boron compounds makes the Suzuki coupling a more environmentally benign choice.[7]

Stille Coupling:

  • Toxicity of Organotins: Organotin reagents are toxic and require careful handling in a well-ventilated fume hood.[4][3][5]

  • Byproduct Removal: The removal of tin byproducts, which are often nonpolar and can co-elute with the product during chromatography, is a significant challenge. Several methods have been developed for tin removal, including precipitation with fluoride salts (e.g., KF) or specialized chromatography.[9][10]

  • Functional Group Tolerance: The Stille reaction is renowned for its exceptional tolerance of a wide array of functional groups, making it a robust choice for complex molecules.[2][3]

Recommended Experimental Protocols

The following are representative, non-optimized protocols for the Suzuki and Stille couplings of this compound. Note: These are starting points and may require optimization for specific coupling partners.

Representative Suzuki Coupling Protocol

Suzuki_Protocol start Start reagents Combine aryl bromide (1 eq.), boronic acid (1.2 eq.), K₂CO₃ (2 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a flask. start->reagents solvent Add 1,4-dioxane and water (e.g., 4:1 v/v). reagents->solvent degas Degas the mixture (e.g., with argon). solvent->degas heat Heat the reaction to 80-100 °C. degas->heat monitor Monitor by TLC or LC-MS. heat->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end Stille_Protocol start Start reagents Combine aryl bromide (1 eq.), organostannane (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.) in a flask. start->reagents solvent Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). reagents->solvent degas Degas the mixture thoroughly. solvent->degas heat Heat the reaction to 90-110 °C. degas->heat monitor Monitor by TLC or LC-MS. heat->monitor workup Cool, dilute with solvent, and treat with aq. KF solution. monitor->workup purify Filter through Celite, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sources

Spectroscopic analysis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Profiling & Comparative Analysis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Executive Summary

In the landscape of medicinal chemistry, the 1,4-benzodioxine scaffold is a privileged structure, serving as the pharmacophore for alpha-adrenergic blockers (e.g., Doxazosin), antipsychotics, and antitumor agents. The This compound (CAS: 860003-88-9) represents a critical "pivot intermediate."

Unlike its unsubstituted parent, the 8-bromo derivative offers orthogonal reactivity: the aldehyde at C6 allows for Schiff base/hydrazone formation, while the bromine at C8 enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a comparative spectroscopic analysis to validate this specific regioisomer against its non-brominated and isomeric alternatives, ensuring precise structural confirmation in drug development workflows.

Part 1: Structural & Electronic Context

To accurately interpret spectral data, one must understand the electronic environment created by the 1,4-benzodioxine ring system.

  • Electronic Push-Pull: The ethylenedioxy bridge acts as a strong electron donor (+M effect) into the aromatic ring.

  • Regiochemistry:

    • O1 activates position C8 (ortho).

    • O4 activates position C5 (ortho) and C7 (para).

    • The Aldehyde (-CHO) at C6 is electron-withdrawing (-M, -I).

  • Why 8-Bromo? In the parent 6-carbaldehyde, position 8 is the most nucleophilic site remaining (activated by O1, meta to the deactivating aldehyde). Therefore, electrophilic bromination naturally favors the 8-position, making this derivative synthetically accessible but requiring rigorous spectroscopic differentiation from the 5-bromo or 7-bromo isomers.

Part 2: Comparative Spectroscopic Profiling

The following data compares the Target (8-Bromo) against the Parent (Unsubstituted) and the Isomer (7-Bromo) to highlight diagnostic signals.

Table 1: Diagnostic NMR & IR Signals
FeatureParent (6-CHO) (CAS 29668-44-8)Target (8-Bromo-6-CHO) (CAS 860003-88-9)Differentiation Logic

H NMR: Aromatic Region
3 Protons: • H5: ~7.40 ppm (d,

Hz)• H7: ~7.38 ppm (dd,

Hz)• H8: ~6.98 ppm (d,

Hz)
2 Protons: • H5: ~7.45 ppm (d,

Hz)• H7: ~7.60 ppm (d,

Hz)• H8: Absent
Loss of ortho-coupling. The Target shows two meta-coupled doublets (

Hz). The Parent shows strong ortho-coupling (

Hz) between H7/H8.

H NMR: Aldehyde

9.82 ppm (s)

9.80–9.85 ppm (s)
Minimal shift; aldehyde proton is insulated from Br inductive effects by distance.

C NMR: C-Br
N/A (C8 is ~117 ppm)C8 Shift:

~110–115 ppm
Carbon attached to Br is shielded (Heavy Atom Effect) relative to C-H.
IR Spectroscopy

: 1680–1690 cm


: 1685–1700 cm

Br (-I effect) slightly increases carbonyl frequency. C-Br stretch appears at 600–700 cm

.
Mass Spectrometry M

(164.16)
M

/ [M+2]

(1:1 ratio)
Definitive Proof. The 1:1 isotopic doublet of

Br/

Br is the clearest confirmation of monobromination.

Critical Insight: In the Parent , H7 and H8 are ortho neighbors, creating a distinct "roofing" effect or clear doublet/doublet-of-doublets. In the 8-Bromo Target , the remaining protons (H5 and H7) are meta to each other. You will observe two sharp doublets with small coupling constants (~2 Hz) . If you see a large coupling (~8 Hz), you have synthesized the wrong isomer (likely 5-bromo or 7-bromo).

Part 3: Experimental Protocols

Workflow 1: Synthesis via Regioselective Bromination

Rationale: Direct bromination is preferred over Vilsmeier-Haack of a pre-brominated ring due to the directing power of the ether oxygens.

Reagents:

  • Substrate: 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 eq)[1]

  • Brominating Agent:

    
    -Bromosuccinimide (NBS) (1.1 eq) or Br
    
    
    
    /AcOH.
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of the parent aldehyde in 20 mL of anhydrous ACN. Maintain temperature at 0°C.

  • Addition: Add NBS (11 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-bromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will be less polar than the starting material.

  • Quench: Pour mixture into ice-cold water (50 mL). The precipitate should form immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

  • Yield Expectation: 75–85%.

Workflow 2: Spectroscopic Validation (Self-Validating System)

Rationale: This protocol ensures you do not carry forward a mixture of isomers.

  • Run MS (ESI+): Confirm mass peaks at 242/244 (M+H). If you see 320+, you have dibrominated.

  • Run

    
    H NMR (DMSO-
    
    
    
    ):
    • Zoom into 7.0–8.0 ppm region.

    • Pass Criteria: Two singlets (or fine doublets,

      
       Hz).
      
    • Fail Criteria: Any doublet with

      
       Hz (indicates unsubstituted ortho-position).
      

Part 4: Visualization of Pathways & Logic

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the parent scaffold to the 8-bromo derivative and its subsequent utility in library generation.

SynthesisWorkflow Start Parent Scaffold (2,3-dihydro-1,4-benzodioxine-6-CHO) Reagent Bromination (NBS/ACN or Br2/AcOH) Start->Reagent Target Target Intermediate (8-Bromo-6-CHO) Reagent->Target Regioselective Subst. at C8 PathA Path A: Suzuki Coupling (Biaryl Derivatives) Target->PathA Pd(PPh3)4 Ar-B(OH)2 PathB Path B: Schiff Base (Imine Formation) Target->PathB R-NH2 EtOH/Reflux

Caption: Regioselective synthesis of the 8-bromo intermediate and its divergent utility in coupling (via Br) and condensation (via CHO) reactions.

Diagram 2: NMR Decision Tree for Isomer Identification

This logic tree guides the researcher in interpreting the aromatic region of the proton NMR to confirm the 8-bromo substitution pattern.

NMR_Logic Input Analyze Aromatic Region (6.5 - 8.0 ppm) Coupling Check Coupling Constants (J) Input->Coupling Ortho Large Doublets (J > 8 Hz) (Ortho Coupling Present) Coupling->Ortho Observed Meta Sharp Singlets/Fine Doublets (J < 2.5 Hz) Coupling->Meta Observed Result_Fail REJECT: Parent or Wrong Isomer (5/7-Br) Ortho->Result_Fail Result_Pass CONFIRM: 8-Bromo (H5 & H7 are meta) Meta->Result_Pass

Caption: Diagnostic logic for confirming 8-bromo substitution. The absence of ortho-coupling (J > 8Hz) is the primary pass/fail criterion.

Part 5: References

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[2][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2][3][4]

    • Context: Describes the synthesis of 6,8-disubstituted benzodioxanes and provides baseline spectral data for the ring system.

  • Harrak, Y., et al. (2007).[5] Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890.

    • Context: Details the preparation of brominated benzodioxine intermediates and alkylation strategies.

  • ChemicalBook. 1,4-Benzodioxan-6-carboxaldehyde Spectral Data.

    • Context: Provides the experimental NMR baseline for the unsubstituted parent molecule used in the comparative table.

  • Biosynth. Product Page: this compound.

    • Context: Verification of the specific CAS 860003-88-9 and its commercial availability as a building block.

Sources

A Comprehensive Guide to the Structural Confirmation of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will navigate through synthetic considerations that can lead to isomeric impurities, followed by a comparative analysis of spectroscopic and crystallographic techniques. Each section provides not only the theoretical underpinnings but also actionable, field-proven protocols and data interpretation strategies.

Synthetic Routes and the Challenge of Isomerism

The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is not widely documented in peer-reviewed literature. However, a logical synthetic approach can be extrapolated from the established synthesis of its non-brominated analog, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[1] The common route involves the Williamson ether synthesis, reacting a catechol derivative with a 1,2-dihaloethane.[2]

A plausible synthetic pathway to the target compound could involve two main strategies:

  • Strategy A: Synthesis from a Brominated Precursor: This would involve the reaction of 4-bromo-benzene-1,2-diol (4-bromocatechol) with a suitable protected dihydroxybenzaldehyde, followed by the formation of the dioxane ring.

  • Strategy B: Direct Bromination: This approach would involve the direct electrophilic bromination of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The ether-type oxygen atoms of the benzodioxane ring are activating and ortho-, para-directing.[2] This would likely lead to a mixture of brominated products, necessitating robust analytical techniques to confirm the desired isomer.

The potential for isomeric byproducts is a significant challenge. During direct bromination, the electrophile could attack at the C5, C7, or C8 positions of the benzodioxane ring, leading to a mixture of regioisomers. The electronic effects of the aldehyde group will also influence the regioselectivity of the bromination. Therefore, a comprehensive structural analysis is not merely a confirmatory step but a crucial part of the synthetic workflow.

Comparative Analysis of Structural Elucidation Techniques

The definitive confirmation of the structure of this compound requires a multi-pronged analytical approach. This section compares the utility of various spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous evidence for the connectivity and substitution pattern of the target molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, we can predict the following key signals based on the known spectrum of the non-brominated analog[3][4] and the electronic effects of the bromine atom:

  • Aldehyde Proton (-CHO): A singlet around δ 9.8 ppm.

  • Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm). The introduction of the bromine atom at the C8 position removes the ortho and meta couplings seen in the parent compound, resulting in two singlets for the protons at C5 and C7.

  • Dioxane Protons (-OCH₂CH₂O-): A multiplet or two separate multiplets around δ 4.3 ppm, corresponding to the four protons of the ethylenedioxy bridge.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The predicted ¹³C NMR spectrum for the target compound, when compared to its non-brominated counterpart, would show a significant downfield shift for the carbon atom directly attached to the bromine (C8) and smaller shifts for the other aromatic carbons.[5]

Table 1: Comparison of Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde[3][4]

Position 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde ¹H NMR (δ ppm) Predicted this compound ¹H NMR (δ ppm) 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde ¹³C NMR (δ ppm) Predicted this compound ¹³C NMR (δ ppm)
2, 3~4.33 (m, 4H)~4.35 (m, 4H)64.3, 64.4~64.5
5~7.40 (d, J=2.1 Hz, 1H)~7.6 (s, 1H)117.8~119
6-CHO9.82 (s, 1H)9.85 (s, 1H)190.8~190
6-C--130.9~132
7~7.42 (dd, J=8.5, 2.1 Hz, 1H)~7.5 (s, 1H)124.5~126
8~6.98 (d, J=8.5 Hz, 1H)-117.9~115 (C-Br)
4a--143.8~143
8a--148.8~148

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for definitively confirming the substitution pattern and distinguishing between isomers.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of potential isomers, COSY would be crucial to identify the coupling patterns of the aromatic protons. For the target 8-bromo isomer, no correlations would be observed between the aromatic protons, as they are expected to be singlets. In contrast, other isomers would show characteristic ortho or meta couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][7] It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. HMBC shows correlations between protons and carbons that are two or three bonds away.[6][8] For the 8-bromo isomer, key HMBC correlations would be observed between:

    • The aldehyde proton and the carbons at C5, C6, and C7.

    • The aromatic proton at C7 and the carbons at C5, C6, and C8a.

    • The aromatic proton at C5 and the carbons at C4a, C6, and C7.

The absence of a correlation between a proton and a carbon can be just as informative as its presence. For instance, the lack of a three-bond correlation from the C5 proton to a brominated carbon would help to rule out the 7-bromo isomer.

Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Experiment Setup:

    • Load a standard COSY pulse program (e.g., cosygp on Bruker instruments).

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of scans (NS) and dummy scans (DS) as needed for adequate signal-to-noise (typically NS=2-8, DS=4).

    • Set the number of increments in the F1 dimension (typically 256 or 512).

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a Fourier transform in both dimensions (xfb).

    • Phase the spectrum if necessary (phase-sensitive experiments).

    • Symmetrize the spectrum to reduce artifacts.

  • Sample Preparation: As per the COSY protocol.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the number of scans and dummy scans.

    • Set the number of increments in F1 (typically 128 or 256).

  • Acquisition and Processing:

    • Start the acquisition.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum.

  • Sample Preparation: As per the COSY protocol.

  • Instrument Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the long-range coupling constant (J) for which the experiment is optimized (typically 8-10 Hz).

    • Set the number of scans, dummy scans, and increments.

  • Acquisition and Processing:

    • Start the acquisition.

    • Perform a Fourier transform in both dimensions.

    • Phase the spectrum (magnitude mode processing is also common).

Visualizing NMR Data Interpretation

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR - Proton environments - Multiplicity COSY COSY - ¹H-¹H Couplings 1H_NMR->COSY HSQC HSQC - Direct ¹H-¹³C Correlations 1H_NMR->HSQC HMBC HMBC - Long-range ¹H-¹³C Correlations 1H_NMR->HMBC 13C_NMR ¹³C NMR - Carbon environments 13C_NMR->HSQC 13C_NMR->HMBC Structure Unambiguous Structure COSY->Structure Connectivity HSQC->Structure Direct Bonds HMBC->Structure Key Connectivity (Isomer Differentiation)

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximately 1:1 ratio).

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can also offer structural clues. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).[9][10]

Table 2: Predicted Mass Spectrometry Data

Technique Predicted Observation for C₉H₇BrO₃ Interpretation
HRMS (ESI+) [M+H]⁺ at m/z 242.9651 and 244.9631Confirms molecular formula and presence of one bromine atom.
EI-MS M⁺ at m/z 242 and 244 (1:1 ratio)Molecular ion peaks confirming the presence of bromine.
m/z 241 and 243Loss of a hydrogen radical ([M-H]⁺).
m/z 213 and 215Loss of the formyl group ([M-CHO]⁺).
m/z 134Loss of Br and CHO.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the key vibrational frequencies would be:

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Ar-H Stretch: Peaks above 3000 cm⁻¹.

  • C-O-C Stretch (Ether): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

While IR is excellent for confirming the presence of the key functional groups, it is generally insufficient for distinguishing between regioisomers.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. If a suitable single crystal can be obtained, this technique can definitively confirm the connectivity and substitution pattern, leaving no room for doubt.

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.

G Synthesis Synthesis Purification Purification Synthesis->Purification Obtain pure compound Crystal_Growth Crystal_Growth Purification->Crystal_Growth Obtain pure compound Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Screening Data_Collection Data_Collection Crystal_Selection->Data_Collection Mounting Structure_Solution Structure_Solution Data_Collection->Structure_Solution X-ray Diffraction Final_Structure Final_Structure Structure_Solution->Final_Structure Refinement

Caption: General workflow for X-ray crystallography.

Conclusion: An Integrated Approach for Structural Certainty

The unambiguous structural confirmation of this compound, and by extension, other substituted benzodioxane derivatives, relies on a synergistic application of modern analytical techniques. While 1D NMR and mass spectrometry provide initial and crucial pieces of the puzzle, they are often insufficient to differentiate between potential regioisomers that may arise during synthesis.

The strategic use of 2D NMR experiments, particularly HMBC, is the most powerful solution-state method for establishing the precise connectivity of the molecular framework. For absolute confirmation in the solid state, single-crystal X-ray crystallography remains the unparalleled gold standard.

By employing the integrated approach and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • ResearchGate. (n.d.). 1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. Retrieved from [Link]

  • PubMed. (2000). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • NIH. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). 2D HMBC Experiment. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • NIH. (2018). Practical aspects of real‐time pure shift HSQC experiments. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2D NMR Introduction. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

  • Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). Retrieved from [Link]

  • ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Nantes Université. (2024). Implementation protocol for the ultrafast COSY experiment. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Processing HSQC data. Retrieved from [Link]

  • NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

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Mechanistic Validation of Sterically Hindered Suzuki-Miyaura Coupling: 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for optimizing the Suzuki-Miyaura cross-coupling of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde . Due to the specific steric hindrance at the C8 position (ortho to the 1,4-dioxane oxygen bridge), traditional phosphine ligands often result in poor turnover numbers (TON) and incomplete conversion.

We compare the baseline performance of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] against a modern, sterically demanding system utilizing Pd(OAc)2 / SPhos . The guide details the experimental protocols required to validate the mechanism, specifically focusing on the rate-limiting oxidative addition step in a crowded electronic environment.

Technical Context & Challenge

The substrate, This compound , presents a unique "Ortho-Effect" challenge:

  • Steric Clash: The bromine at C8 is flanked by the ether oxygen of the benzodioxane ring. This creates a steric wall that inhibits the approach of the Palladium center.

  • Electronic Deactivation: The electron-donating alkoxy group at C1 increases electron density at C8, theoretically making the C-Br bond more electron-rich and thus harder to undergo oxidative addition compared to electron-deficient aryl halides.

Comparative Systems
FeatureSystem A: Baseline (Traditional) System B: Advanced (Buchwald)
Catalyst Precursor Pd(PPh3)4Pd(OAc)2
Ligand Triphenylphosphine (PPh3)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Active Species PdL2 (Linear)PdL (Monoligated, stabilized by Pd-arene interaction)
Steric Handling Poor (Cone angle ~145°)Excellent (Cone angle ~190°+)
Mechanism Focus Often stalls at Oxidative AdditionFacilitates OA via electron-rich center; Facilitates RE via bulk

Mechanistic Validation Strategy

To scientifically validate that System B outperforms System A due to mechanistic superiority (and not just random chance), we employ Reaction Progress Kinetic Analysis (RPKA) .

The Hypothesis[1][2][3][4][5][6][7][8][9]
  • Null Hypothesis (H0): The rate of reaction is independent of the ligand's steric bulk; conversion is limited by transmetallation.

  • Alternative Hypothesis (H1): The reaction is first-order with respect to [Pd], and the rate-limiting step is the Oxidative Addition (OA) of the C-Br bond. SPhos accelerates this by forming a highly active, monoligated Pd(0) species that is electron-rich enough to insert into the hindered bond.

Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway validation, highlighting where the SPhos ligand overcomes the energy barrier that traps the PPh3 system.

SuzukiMechanism PreCat Pre-Catalyst Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] (Stabilized by Pd-Arene interaction) PreCat->ActiveCat Reduction in situ OA_Complex Oxidative Addition Complex [L-Pd(II)-Ar-Br] (Sterically Crowded) ActiveCat->OA_Complex Rate Limiting Step (OA) Facilitated by e- rich SPhos Substrate Substrate: 8-Bromo-benzodioxine-aldehyde Substrate->OA_Complex Insertion TM_Complex Transmetallation Complex [L-Pd(II)-Ar-Ar'] OA_Complex->TM_Complex Transmetallation Boronic Boronic Acid + Base (OH-) Boronic->TM_Complex Product Coupled Product + Regenerated Pd(0) TM_Complex->Product Reductive Elimination Driven by Steric Bulk Product->ActiveCat Cycle Repeats

Caption: The catalytic cycle highlighting the critical role of the monoligated [L-Pd(0)] species. SPhos stabilizes this intermediate, preventing catalyst decomposition prior to the difficult oxidative addition at the hindered C8 position.

Experimental Protocols for Validation

Experiment A: Kinetic Profiling (In-Situ Monitoring)

This protocol validates the reaction rate and catalyst longevity (Turnover Frequency - TOF).

Materials:

  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Base: K3PO4 (2.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Internal Standard: Dodecane (0.5 equiv, inert).

Step-by-Step Methodology:

  • Setup: In a glovebox, prepare two reaction vessels.

    • Vessel A: Pd(PPh3)4 (5 mol%).

    • Vessel B: Pd(OAc)2 (1 mol%) + SPhos (2 mol%).

  • Initiation: Add degassed solvent and base to both vessels simultaneously. Heat to 80°C.

  • Sampling: Withdraw 50 µL aliquots every 15 minutes for the first 2 hours, then hourly.

  • Quench: Immediately quench aliquots into cold EtOAc/HCl to stop the reaction.

  • Analysis: Analyze via GC-FID or HPLC. Plot [Product]/[Internal Standard] vs. Time.

Expected Outcome:

  • System A (PPh3): Sigmoidal curve indicating an induction period, followed by a plateau at <60% conversion (catalyst death).

  • System B (SPhos): Linear initial rate (zero-order dependence on substrate if catalyst is saturated, or first-order if OA is limiting) reaching >95% conversion.

Experiment B: Competition Study (Hammett Correlation)

To prove the reaction proceeds via a standard Pd(0)/Pd(II) mechanism and confirm the electronic nature of the transition state.

Methodology:

  • Run the coupling of the 8-bromo substrate in competition with 4-bromo-benzodioxane (non-hindered, no aldehyde).

  • If the mechanism is Oxidative Addition Limited , the less hindered, more electron-deficient bromide (4-bromo) will be consumed significantly faster.

  • If SPhos effectively negates the steric penalty, the rate difference (

    
    ) will be smaller compared to the PPh3 system.
    

Experimental Workflow Diagram

The following diagram outlines the validation workflow to ensure data integrity.

Workflow Start Reaction Setup (Inert Atmosphere) Sampling Periodic Sampling (t=0, 15, 30...) Start->Sampling Quench Acidic Quench (Stop Reaction) Sampling->Quench Analysis HPLC/GC Analysis (vs Internal Std) Quench->Analysis Data Kinetic Plot Generation Analysis->Data

Caption: Step-by-step workflow for acquiring kinetic data to validate the catalyst performance.

Data Presentation & Analysis

When publishing your comparison, summarize the data in the following format:

MetricPd(PPh3)4 (Baseline)Pd(OAc)2 + SPhos (Optimized)Validation Conclusion
Yield (24h) 45-60%92-98%SPhos prevents catalyst deactivation.
TOF (Initial) 5 h⁻¹>50 h⁻¹OA is accelerated by electron-rich ligand.
Temp. Required 100°C+60-80°CLower activation energy barrier.
Impurity Profile High (Debromination)LowFaster cycle prevents side reactions (e.g., hydrodehalogenation).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps. Angewandte Chemie International Edition, 44(28), 4302–4320. Link

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2004). Sterically Hindered N-Heterocyclic Carbene Ligands in the Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 126(46), 15195-15201. Link

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